molecular formula C18H28N4O3 B14069559 N-Dodecyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine CAS No. 102565-91-3

N-Dodecyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine

Cat. No.: B14069559
CAS No.: 102565-91-3
M. Wt: 348.4 g/mol
InChI Key: VSQQJVDMJHAKEV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Dodecyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine typically involves the reaction of an amine with 4-chloro-7-nitrobenz[c][1,2,5]oxadiazole (NBD-chloride or NBD-Cl). NBD-Cl is a non-fluorescent reagent that, upon reaction with primary or secondary amines, yields fluorescent compounds . The reaction is straightforward and can be carried out under mild conditions, often in the presence of a base such as triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction is facilitated by the simplicity and efficiency of the synthetic route .

Mechanism of Action

The compound exerts its effects primarily through its strong fluorescence properties. Upon excitation by light, the compound emits fluorescence, which can be detected and measured. This property is leveraged in various analytical techniques to detect and quantify the presence of specific molecules . The molecular targets and pathways involved include interactions with amines and amino acids, forming stable fluorescent derivatives .

Biological Activity

N-Dodecyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine (NDB) is a synthetic compound known for its fluorescent properties and potential applications in biological research. The compound features a dodecyl chain that enhances its lipophilicity, making it a candidate for various biological studies, particularly in fluorescence-based assays and as a molecular probe.

Chemical Structure and Properties

The chemical structure of this compound is represented by the formula C18H28N4O3C_{18}H_{28}N_{4}O_{3}. Its structure includes a nitrobenzo[c][1,2,5]oxadiazol moiety which is responsible for its fluorescent properties.

PropertyValue
Molecular Weight328.45 g/mol
SolubilitySoluble in organic solvents
FluorescenceYes
LipophilicityHigh

Fluorescence and Detection

NDB exhibits significant fluorescence, which can be utilized in various biological assays. The fluorescence intensity is influenced by the polarity of the solvent, with maximum quantum yield observed in solvents like ethyl acetate and ethanol . This property enables the detection of low concentrations of biological molecules.

The biological activity of NDB is primarily linked to its interaction with cellular membranes and proteins. The dodecyl group enhances its ability to penetrate lipid bilayers, facilitating its use as a fluorescent probe to study membrane dynamics and protein interactions.

Case Studies

  • Fluorescent Probes for Opioid Receptors :
    In a study involving the synthesis of fluorescent opioid derivatives using NDB as a tagging agent, it was found that these compounds could displace opioid receptor binding with IC50 values in the nanomolar range. This indicates that NDB can effectively label and track opioid receptors in biological systems .
  • Transdermal Permeation Enhancers :
    Research has explored the use of NDB derivatives as transdermal permeation enhancers. The presence of hydrophobic chains significantly improved the permeability of certain amino acid derivatives across skin barriers, suggesting potential applications in drug delivery systems .

Biological Assays

NDB has been employed in various assays to study cellular processes. Its fluorescence allows for real-time monitoring of cellular events such as:

  • Cell Membrane Integrity : NDB can be used to assess membrane integrity by measuring changes in fluorescence upon cell lysis.
  • Protein Localization : By tagging proteins with NDB, researchers can visualize protein distribution within cells using fluorescence microscopy.

Properties

CAS No.

102565-91-3

Molecular Formula

C18H28N4O3

Molecular Weight

348.4 g/mol

IUPAC Name

N-dodecyl-4-nitro-2,1,3-benzoxadiazol-7-amine

InChI

InChI=1S/C18H28N4O3/c1-2-3-4-5-6-7-8-9-10-11-14-19-15-12-13-16(22(23)24)18-17(15)20-25-21-18/h12-13,19H,2-11,14H2,1H3

InChI Key

VSQQJVDMJHAKEV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-]

Origin of Product

United States

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